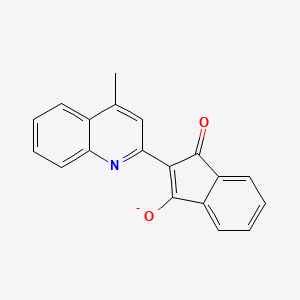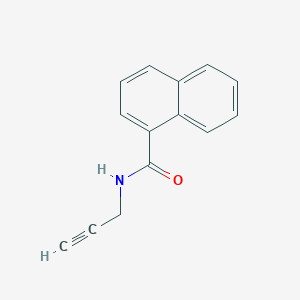
2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate is a heterocyclic compound featuring a quinoline moiety attached to an indene-1-olate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylquinoline, which is then subjected to a Friedel-Crafts acylation to introduce the indene-1-olate moiety. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl₃) as catalysts and solvents like dichloromethane (CH₂Cl₂) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like bromine (Br₂) or iodine (I₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using Br₂ or I₂ in solvents like acetic acid (CH₃COOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for various biological activities, including antimicrobial and anticancer properties .
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The quinoline structure is a common motif in many drugs, making this compound a valuable starting point for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable and conjugated structure.
Mechanism of Action
The mechanism by which 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate exerts its effects involves interactions with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure lacking the indene-1-olate moiety.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Indole: Contains a fused benzene and pyrrole ring, differing from the quinoline structure.
Uniqueness
2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate is unique due to its combination of quinoline and indene-1-olate structures, providing a distinct set of chemical properties and reactivity patterns. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H12NO2- |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate |
InChI |
InChI=1S/C19H13NO2/c1-11-10-16(20-15-9-5-4-6-12(11)15)17-18(21)13-7-2-3-8-14(13)19(17)22/h2-10,21H,1H3/p-1 |
InChI Key |
RWELSJOBASCIOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=C(C4=CC=CC=C4C3=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B10865882.png)

![(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10865901.png)
![2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10865907.png)


![ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865926.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide](/img/structure/B10865952.png)
![10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B10865959.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865964.png)
![3-amino-N'-[(E)-(4-methoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10865966.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10865973.png)
![5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10865980.png)
